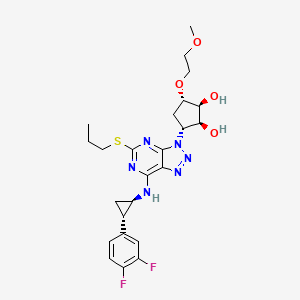
O-Methyl Ticagrelor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl Ticagrelor is a derivative of Ticagrelor, an oral antiplatelet agent belonging to the cyclopentyltriazolopyrimidine class. Ticagrelor is primarily used to prevent thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome. Unlike other P2Y12 receptor antagonists, Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor .
準備方法
The synthesis of O-Methyl Ticagrelor involves several steps, starting with the preparation of key intermediates. One effective method includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization using a green reagent like Resin-NO2. The final steps involve condensation with a cyclopropylamine derivative and deprotection with hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity .
化学反応の分析
O-Methyl Ticagrelor undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
O-Methyl Ticagrelor has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on P2Y12 receptor binding.
Biology: Investigated for its role in platelet aggregation and its potential anti-inflammatory effects.
Medicine: Explored for its therapeutic potential in treating acute coronary syndrome and preventing thrombotic events.
Industry: Utilized in the development of new antiplatelet agents with improved efficacy and safety profiles
作用機序
O-Methyl Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. Additionally, Ticagrelor enhances adenosine function by inhibiting the equilibrative nucleoside transporter-1, contributing to its cardioprotective effects .
類似化合物との比較
O-Methyl Ticagrelor is compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel. Unlike clopidogrel and prasugrel, which require metabolic activation and bind irreversibly to the P2Y12 receptor, Ticagrelor binds rapidly and reversibly. This unique mode of action provides a faster onset and more potent inhibition of platelet aggregation. Similar compounds include:
Clopidogrel: Requires metabolic activation and binds irreversibly.
Prasugrel: Also requires metabolic activation and binds irreversibly.
Cangrelor: A reversible P2Y12 receptor antagonist used intravenously .
This compound’s unique properties make it a valuable compound for both clinical and research applications, offering advantages over traditional P2Y12 receptor antagonists.
特性
分子式 |
C24H30F2N6O4S |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C24H30F2N6O4S/c1-3-8-37-24-28-22(27-16-10-13(16)12-4-5-14(25)15(26)9-12)19-23(29-24)32(31-30-19)17-11-18(21(34)20(17)33)36-7-6-35-2/h4-5,9,13,16-18,20-21,33-34H,3,6-8,10-11H2,1-2H3,(H,27,28,29)/t13-,16+,17+,18-,20-,21+/m0/s1 |
InChIキー |
AUZPMSLKWBPIOS-HMLJSJRSSA-N |
異性体SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
正規SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC)NC4CC4C5=CC(=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
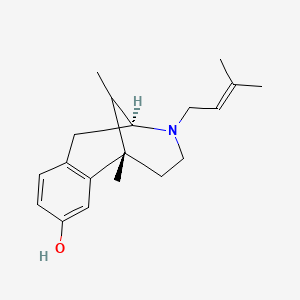
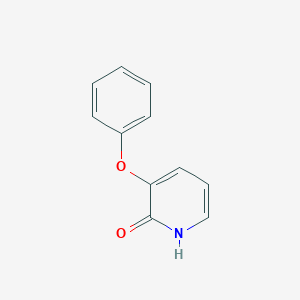
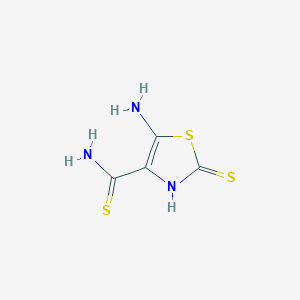
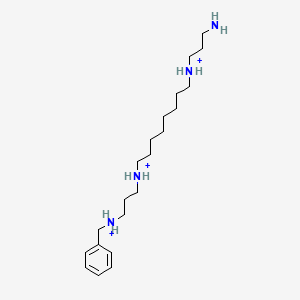

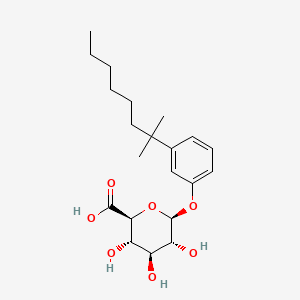
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

